2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-methyl-N-phenylacetamide is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a diazaspirodecane ring and an acetamide group, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction. This involves reacting the spirocyclic core with an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, to form the desired acetamide derivative.
N-Methylation and N-Phenylation: The final step involves the methylation and phenylation of the nitrogen atoms. This can be achieved through nucleophilic substitution reactions using methyl iodide and phenyl halides, respectively, in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Methyl iodide, phenyl halides; in the presence of bases like pyridine or triethylamine.
Major Products
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling cascades.
Modulating Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Uniqueness
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide stands out due to its specific spirocyclic structure and the presence of both N-methyl and N-phenyl groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19(13-8-4-2-5-9-13)14(21)12-20-15(22)17(18-16(20)23)10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOIFFXUNOACTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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